molecular formula C13H21N3O B496538 3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine CAS No. 892594-28-4

3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine

Cat. No.: B496538
CAS No.: 892594-28-4
M. Wt: 235.33g/mol
InChI Key: ONLNLUOQYMNFLT-UHFFFAOYSA-N
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Description

3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine is a compound that features a morpholine ring, a pyridine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the reaction of 3-chloropropylamine with morpholine and 2-pyridinemethanol. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)morpholine: Similar structure but lacks the propan-1-amine group.

    3-morpholinopropylamine: Similar structure but lacks the pyridin-2-ylmethyl group.

Uniqueness

3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine is unique due to the presence of both the morpholine and pyridine rings, along with the propan-1-amine group.

Properties

IUPAC Name

3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-6-15-13(4-1)12-14-5-3-7-16-8-10-17-11-9-16/h1-2,4,6,14H,3,5,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLNLUOQYMNFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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